molecular formula C10H11ClF3N B1430016 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride CAS No. 1432679-86-1

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride

Cat. No.: B1430016
CAS No.: 1432679-86-1
M. Wt: 237.65 g/mol
InChI Key: QLERDLVRZIMGPC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a prop-2-en-1-amine moiety

Preparation Methods

The synthesis of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions to form the desired product. The reaction typically requires a catalyst and may involve steps such as condensation and reduction .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13;/h2-6,9H,1,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERDLVRZIMGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-86-1
Record name Benzenemethanamine, α-ethenyl-3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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